molecular formula C15H10N2O2 B13995788 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 65145-97-3

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B13995788
CAS No.: 65145-97-3
M. Wt: 250.25 g/mol
InChI Key: HWTCZNVGEBLEHR-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that features both an oxadiazole ring and a benzaldehyde moiety The oxadiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The exact mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, its anticancer activity may involve the inhibition of enzymes critical for DNA replication and cell division .

Comparison with Similar Compounds

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

Comparison: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is unique due to the presence of both an oxadiazole ring and a benzaldehyde moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .

Properties

CAS No.

65145-97-3

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde

InChI

InChI=1S/C15H10N2O2/c18-10-11-6-8-13(9-7-11)15-17-16-14(19-15)12-4-2-1-3-5-12/h1-10H

InChI Key

HWTCZNVGEBLEHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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